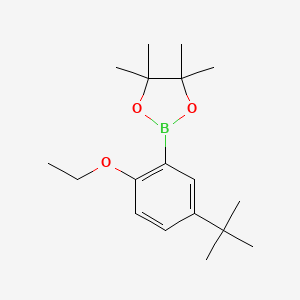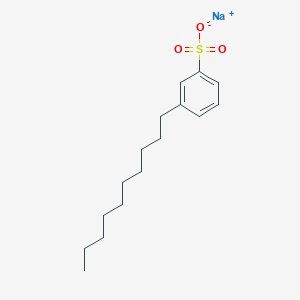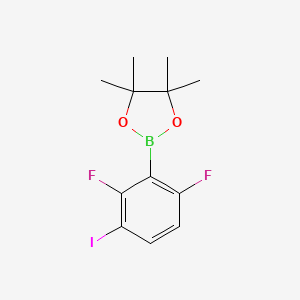
2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronate ester group, which makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-difluoro-3-iodophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronate ester group can be oxidized to form the corresponding phenol derivative.
Reduction: The iodine atom in the compound can undergo reduction to form the corresponding difluorophenyl derivative.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed in cross-coupling reactions.
Phenol Derivatives: Formed in oxidation reactions.
Difluorophenyl Derivatives: Formed in reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials, such as polymers and liquid crystals.
Biology:
Bioconjugation: Used in the modification of biomolecules for imaging and diagnostic purposes.
Medicine:
Drug Development: Serves as a building block in the synthesis of potential therapeutic agents.
Industry:
Catalysis: Used in the development of new catalytic systems for industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The iodine atom in the compound can also participate in oxidative addition reactions, further enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
- 2-(2,6-Difluoro-3-iodophenyl)methanol
- 2-(2,6-Difluoro-3-iodophenyl)(m-tolyl)methanol
- 2-(2,6-Difluoro-3-iodophenyl)(isopropyl)sulfane
Uniqueness:
- Boronate Ester Group: The presence of the boronate ester group in 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it particularly valuable in cross-coupling reactions, which is not a feature of the similar compounds listed above.
- Reactivity: The combination of the boronate ester and iodine functionalities provides a unique reactivity profile, allowing for diverse chemical transformations.
Eigenschaften
Molekularformel |
C12H14BF2IO2 |
|---|---|
Molekulargewicht |
365.95 g/mol |
IUPAC-Name |
2-(2,6-difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BF2IO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,1-4H3 |
InChI-Schlüssel |
SYMZTUYHQSMEGF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


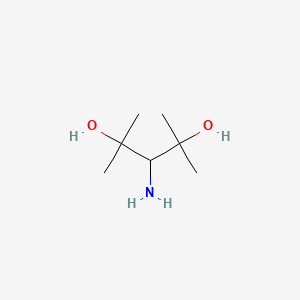
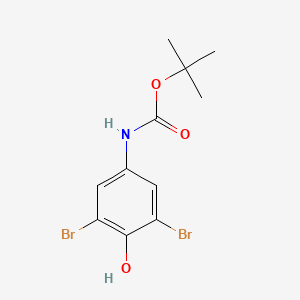
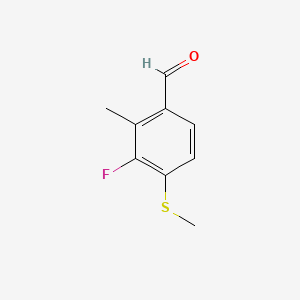
![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)
![2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol](/img/structure/B14020730.png)

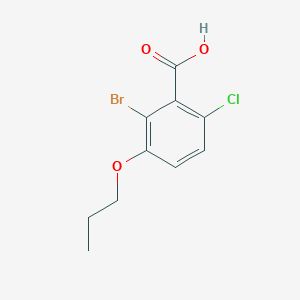

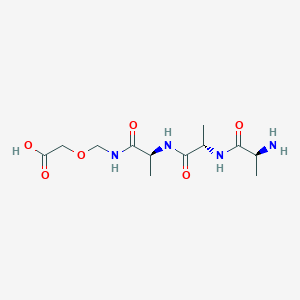
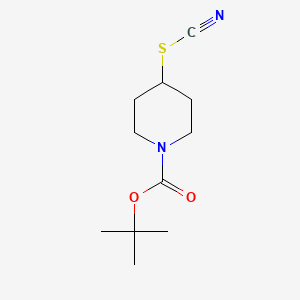
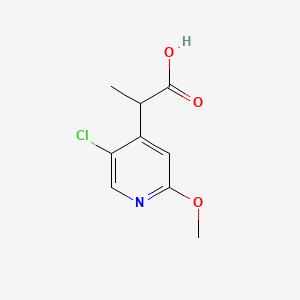
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)
